N-[4-(Propan-2-yl)phenyl]thiolan-3-amine
Description
N-[4-(Propan-2-yl)phenyl]thiolan-3-amine is a thiolan-3-amine derivative featuring a para-isopropyl-substituted phenyl group directly attached to the nitrogen atom of the amine. The thiolane moiety is a saturated five-membered ring containing one sulfur atom, with the amine group at position 3. This compound’s molecular formula is C₁₃H₁₉NS, and its molecular weight is 221.36 g/mol. The isopropyl group introduces steric bulk and lipophilicity, which may influence its physicochemical and biological properties.
Properties
Molecular Formula |
C13H19NS |
|---|---|
Molecular Weight |
221.36 g/mol |
IUPAC Name |
N-(4-propan-2-ylphenyl)thiolan-3-amine |
InChI |
InChI=1S/C13H19NS/c1-10(2)11-3-5-12(6-4-11)14-13-7-8-15-9-13/h3-6,10,13-14H,7-9H2,1-2H3 |
InChI Key |
FGFQTRRCZBARQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCSC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Propan-2-yl)phenyl]thiolan-3-amine typically involves the reaction of 4-isopropylphenylthiol with an appropriate amine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time . The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Propan-2-yl)phenyl]thiolan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-[4-(Propan-2-yl)phenyl]thiolan-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(Propan-2-yl)phenyl]thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Formulas
The following table summarizes key structural differences and molecular formulas of analogous compounds:
Key Observations:
- Substituent Position and Type : The target compound’s para-isopropyl group contrasts with smaller (methyl, fluoro) or halogenated (bromo) substituents in analogs. The methylene bridge in N-[(4-methylphenyl)methyl]thiolan-3-amine adds flexibility but reduces lipophilicity compared to direct phenyl attachment .
- Molecular Weight : Bromine substitution significantly increases molecular weight (259.18 g/mol), while fluorine has a minimal effect .
Physicochemical Properties (Predicted)
Predicted properties based on substituent effects:
Key Observations:
Research Tools and Methodologies
- Crystallography : SHELX software enables structural determination, critical for understanding substituent effects on molecular conformation .
Biological Activity
N-[4-(Propan-2-yl)phenyl]thiolan-3-amine, a compound with a thiolane structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, antioxidant, and antimicrobial activities, supported by diverse research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 189.27 g/mol. Its structure features a thiolane ring, which is known to influence biological activity through various interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and related thiolane derivatives. For instance, compounds containing similar thiolane structures have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study conducted on related compounds demonstrated that derivatives with thiolane moieties exhibited selective cytotoxicity against human cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| Breast Carcinoma (T47D) | 1.16 |
| Colon Carcinoma (HT-29) | 2.50 |
| Glioma (C6) | 3.00 |
The cytotoxic effects were evaluated using the MTT assay, which measures cell viability post-treatment. Notably, these compounds were non-toxic to normal cells, indicating a selective action against cancerous cells .
Antioxidant Activity
Antioxidant properties are crucial for protecting cells from oxidative stress, which can lead to cancer and other diseases. The DPPH radical scavenging method was employed to evaluate the antioxidant capacity of this compound.
Findings on Antioxidant Activity
The compound demonstrated significant antioxidant activity comparable to established antioxidants like ascorbic acid. The results are summarized in the following table:
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 75% |
| Ascorbic Acid | 80% |
This suggests that the compound may play a role in reducing oxidative stress in biological systems .
Antimicrobial Activity
In addition to anticancer and antioxidant properties, this compound exhibits antimicrobial activity against various pathogens.
Evaluation of Antimicrobial Efficacy
The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound possesses moderate antibacterial properties, particularly against Gram-positive bacteria .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with specific biological targets through hydrogen bonding and hydrophobic interactions. Molecular docking studies suggest that the compound may inhibit key enzymes involved in cancer progression and microbial survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
